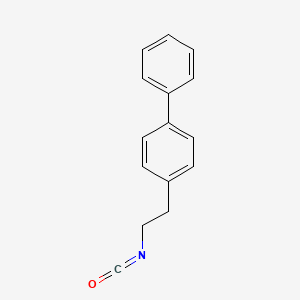

2-(4-Biphenyl)ethyl isocyanate

Description

Evolution of Isocyanate Reagents in Complex Molecule Construction

The journey of isocyanates in synthetic chemistry began with their discovery in the mid-19th century. rsc.org Initially, their synthesis was heavily reliant on hazardous reagents like phosgene (B1210022), a method still used in large-scale industrial production but approached with significant safety precautions. wikipedia.orgscholaris.ca Over the decades, research has focused on developing safer and more sustainable synthetic routes. rsc.org The 1960s and 1970s saw the development of new synthetic methodologies and the exploration of novel isocyanate derivatives, broadening the scope of their applications. patsnap.com The subsequent decades brought a focus on creating more environmentally friendly processes, including the development of water-based polyurethane systems. patsnap.com Recent advancements have been driven by the need for non-toxic alternatives and more efficient catalytic systems for isocyanate reactions. patsnap.com The development of methods for the in situ generation of isocyanates represents a significant step towards controlling their high reactivity. rsc.org

Role of Aromatic and Aliphatic Isocyanates in Modern Chemical Transformations

Isocyanates are broadly categorized into aromatic and aliphatic types, a distinction based on the nature of the organic substituent attached to the isocyanate group. doxuchem.com This structural difference significantly influences their reactivity and the properties of the resulting materials. nih.gov

Aromatic isocyanates , such as toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), are characterized by the isocyanate group being directly attached to an aromatic ring. doxuchem.comwernerblank.com This configuration enhances the reactivity of the isocyanate group due to the electron-withdrawing nature of the aromatic ring, which stabilizes the negative charge through resonance. nih.govmdpi.com This high reactivity makes them ideal for applications requiring fast curing times, such as in the production of polyurethane foams and elastomers. wernerblank.compflaumer.com However, a significant drawback of aromatic isocyanates is their susceptibility to degradation upon exposure to UV radiation, leading to yellowing and a reduction in performance over time, which limits their use in outdoor applications. pflaumer.com

Aliphatic isocyanates , where the isocyanate group is attached to a non-aromatic, linear, or branched carbon structure, exhibit lower reactivity compared to their aromatic counterparts. doxuchem.comwernerblank.com This reduced reactivity can be attributed to the absence of the activating aromatic ring. nih.gov While this slower reaction rate can be a disadvantage in some applications, aliphatic isocyanates offer superior UV stability and weather resistance. doxuchem.compflaumer.com This makes them the preferred choice for high-performance coatings, particularly for exterior applications where color and gloss retention are critical. wernerblank.compflaumer.com Common examples of aliphatic isocyanates include hexamethylene diisocyanate (HDI) and isophorone (B1672270) diisocyanate (IPDI). doxuchem.com

| Feature | Aromatic Isocyanates | Aliphatic Isocyanates |

| Reactivity | High | Low |

| UV Stability | Poor | Excellent |

| Cost | Generally lower | Higher |

| Primary Applications | Polyurethane foams, elastomers, adhesives | High-performance coatings, exterior applications |

Contextualizing 2-(4-Biphenyl)ethyl Isocyanate within the Isocyanate Class

The biphenyl (B1667301) group can impart increased rigidity and thermal stability to polymers, while the aliphatic linkage to the isocyanate group can offer better flexibility and UV resistance compared to a purely aromatic isocyanate. This hybrid nature makes it a compound of interest for the synthesis of specialty polymers where a balance of properties is desired.

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₅H₁₃NO |

| Molecular Weight | 223.27 g/mol |

| CAS Number | 480439-06-3 |

| Form | Solid |

| Density | >1.117 g/mL at 25 °C |

| Refractive Index | n20/D >1.6020 |

| Data sourced from Sigma-Aldrich sigmaaldrich.com |

Overview of Research Trajectories for Novel Isocyanate Derivatives

The field of isocyanate research is dynamic, with several key trends shaping its future. A major focus is on the development of more sustainable and environmentally friendly isocyanates. This includes the creation of bio-based isocyanates derived from renewable resources to reduce the carbon footprint of polyurethane products. patsnap.comrsc.org Companies like BASF and Covestro are actively researching and developing these greener alternatives. patsnap.com

Another significant research direction is the synthesis of specialized isocyanate derivatives with tailored properties for specific applications. patsnap.com This involves creating blocked isocyanates, which are less reactive until activated by a specific trigger like heat, and novel isocyanate-containing compounds with unique characteristics. patsnap.com The goal is to enhance performance in areas such as adhesion, durability, and chemical resistance. patsnap.com

Furthermore, there is a continuous effort to develop safer production and handling processes for isocyanates, given the toxicity of many of these compounds. rsc.orgpatsnap.com This includes exploring phosgene-free synthetic routes and developing low-emission formulations. scholaris.capatsnap.com The use of multicomponent reactions involving isocyanates is also a growing area of interest, as it allows for the efficient, one-pot synthesis of complex molecules. rsc.org The global market for isocyanates is projected to continue its growth, driven by demand in various industries, which in turn fuels further innovation in this field. patsnap.comrsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-isocyanatoethyl)-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-12-16-11-10-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLXNPZLWAYHNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30410537 | |

| Record name | 2-(4-Biphenyl)ethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30410537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480439-06-3 | |

| Record name | 2-(4-Biphenyl)ethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30410537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Biphenyl)ethyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Biphenyl Ethyl Isocyanate and Analogues

Phosgene-Based Synthesis and Its Modern Alternatives

The industrial production of isocyanates has historically been dominated by the phosgene (B1210022) process. beilstein-journals.org This method involves the reaction of a primary amine with phosgene (COCl₂). The reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which is then thermally dehydrochlorinated to yield the isocyanate. acs.org Phosgenation can be carried out in either the liquid or gas phase. acs.org The liquid phase method is suitable for amines with high boiling points, while the gas phase process is used for more volatile amines at high temperatures (200–600 °C). acs.org

However, the extreme toxicity of phosgene and the corrosive nature of the hydrogen chloride byproduct have driven significant research into safer alternatives. beilstein-journals.org Modern alternatives focus on replacing phosgene with less hazardous reagents and developing entirely new synthetic pathways that avoid its use altogether.

Triphosgene-Mediated Routes to Aromatic Isocyanates

A significant advancement in mitigating the hazards of phosgene is the use of its solid, crystalline equivalent, triphosgene (B27547) (bis(trichloromethyl) carbonate). Triphosgene is easier and safer to handle, transport, and store than gaseous phosgene. lnu.edu.cn In solution, it dissociates to generate three equivalents of phosgene, allowing it to be used as a direct substitute in many reactions.

The synthesis of aromatic isocyanates from primary aromatic amines using triphosgene is a common laboratory procedure. nih.gov The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM), in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl produced. nih.govgoogle.com For example, L-amino acid t-butyl esters have been converted to their corresponding isocyanates using triphosgene and pyridine. google.com Similarly, a biphasic system using saturated aqueous sodium bicarbonate as the base has been successfully employed for the synthesis of amino acid ester isocyanates, minimizing the toxicity of reagents and waste. orgsyn.org This method is often rapid, high-yielding, and proceeds under mild conditions, making it superior to older methods that required prolonged heating with gaseous phosgene. orgsyn.org

| Precursor | Reagents | Base | Solvent | Product | Yield | Ref |

| Primary Amine | Triphosgene (0.33 eq) | Triethylamine (2.5 eq) | Anhydrous DCM | Isocyanate | Good | nih.gov |

| L-Phenylalanine methyl ester HCl | Triphosgene (0.33 eq) | NaHCO₃ (aq) | DCM | Methyl (S)-2-isocyanato-3-phenylpropanoate | 98% | orgsyn.org |

| Cystamine dihydrochloride | Triphosgene | Pyridine | Not specified | Diisocyanate | Not specified | google.com |

One-Step Non-Phosgene Methodologies for Aliphatic and Aromatic Isocyanates

The development of non-phosgene routes represents a major goal in green chemistry. beilstein-journals.org These methods often involve two main steps: the synthesis of a carbamate (B1207046) precursor followed by its thermal decomposition. beilstein-journals.org However, several direct or one-pot methods have been developed.

One of the most studied non-phosgene alternatives is the reductive carbonylation of nitroaromatics . researchgate.net This process can, in principle, produce isocyanates in a single step by reacting a nitro compound with carbon monoxide, though it often requires forcing conditions and can lead to oligomerization of the product. researchgate.net The reaction is typically catalyzed by homogeneous transition metal complexes, such as those of palladium, rhodium, or ruthenium. beilstein-journals.org

Another significant non-phosgene approach involves the dehydration of carbamic acids . A mild, metal-free method has been developed where an arylamine reacts with atmospheric carbon dioxide in the presence of a base like DBU to form a carbamic acid intermediate. This intermediate is then dehydrated using activated sulfonium (B1226848) reagents (similar to those in Swern oxidations) to generate the isocyanate in situ. acs.orgscholaris.ca The isocyanate can then be trapped with various nucleophiles to form ureas or carbamates. acs.org

Rearrangement reactions also provide direct, one-pot routes to isocyanates from carboxylic acid derivatives. The Curtius, Hofmann, and Lossen rearrangements all proceed through an isocyanate intermediate. nih.govbeilstein-journals.org For instance, a one-pot Curtius rearrangement has been developed for a range of carboxylic acids, catalyzed by DMAP, which avoids the isolation of the acyl azide (B81097) intermediate. organic-chemistry.org

Green Chemistry Approaches in Isocyanate Synthesis

Green chemistry principles are central to modern isocyanate synthesis, primarily focusing on the elimination of phosgene. wikipedia.org Key strategies include the use of alternative, less hazardous carbonyl sources and the development of catalytic, high-efficiency processes.

Alternative carbonylating agents to phosgene include:

Dimethyl Carbonate (DMC): DMC is an environmentally benign reagent. The reaction of amines with DMC produces carbamates, which can then be thermally cracked to yield isocyanates. beilstein-journals.org This process is notable for the absence of chloride ions, which simplifies purification and reduces equipment corrosion. beilstein-journals.org

Urea (B33335): The urea method involves reacting urea with alcohols and amines to synthesize carbamates, which are subsequently decomposed. beilstein-journals.org The byproducts are alcohol and ammonia, which can be recycled, making this a "zero-emission" pathway in principle. beilstein-journals.org

Carbon Dioxide (CO₂): As a renewable, non-toxic, and abundant C1 source, CO₂ is an ideal reagent for green synthesis. As mentioned previously, amines can react with CO₂ to form carbamic acids, which can be dehydrated to isocyanates. acs.orgscholaris.ca

Flow chemistry is another green approach being applied to isocyanate synthesis. Continuous-flow processes can enhance safety, particularly for hazardous reactions like the Curtius rearrangement, by minimizing the volume of reactive intermediates at any given time. google.com This technique has been proposed as a safer, environmentally friendly method for producing major industrial isocyanates. google.com

Precursor Design and Elaboration for Biphenyl-Containing Isocyanates

The synthesis of 2-(4-biphenyl)ethyl isocyanate begins with the preparation of its corresponding primary amine precursor, 2-(4-biphenyl)ethylamine (B93827) . This precursor is commercially available, simplifying the final conversion step. oakwoodchemical.comsigmaaldrich.com

A general synthetic scheme would be:

Formation of the Nitrile: A 4-halobiphenyl (e.g., 4-bromobiphenyl) can be converted to 4-biphenylacetonitrile (B151210) via nucleophilic substitution with sodium or potassium cyanide, often catalyzed by a palladium or nickel complex.

Reduction to the Amine: The resulting 4-biphenylacetonitrile is then reduced to 2-(4-biphenyl)ethylamine. Besides LiAlH₄, other reduction methods like catalytic hydrogenation can also be employed.

Once the primary amine precursor is obtained, it can be converted to the target isocyanate, this compound, using standard methods such as reaction with triphosgene. nih.gov

Catalytic Advancements in Isocyanate Formation

Catalysis is crucial for improving the efficiency, selectivity, and environmental footprint of isocyanate synthesis, especially in non-phosgene routes.

Reductive Carbonylation: Group VIII transition metals are the most effective catalysts for the carbonylation of nitroaromatics. researchgate.net Palladium complexes, often with ligands like 1,10-phenanthroline, have been extensively studied. researchgate.net The main challenge remains the recycling of these homogeneous catalysts. beilstein-journals.org

Carbamate Decomposition: The thermal decomposition of carbamates to isocyanates can be facilitated by various catalysts. Single-component metal catalysts, particularly those based on zinc, are noted for their high activity and cost-effectiveness. beilstein-journals.org

Oxidative Carbonylation of Amines: This is another phosgene-free route where an amine reacts with carbon monoxide and an oxidant. Palladium-based catalysts have shown promise in this area. researchgate.net

Rearrangement Reactions: While often thermally initiated, catalytic versions of the Lossen and Curtius rearrangements have been developed. For example, a catalytic amount of N-methylimidazole can accelerate a mild, one-pot Lossen rearrangement. organic-chemistry.org Similarly, DMAP has been used to catalyze a one-pot Curtius rearrangement. organic-chemistry.org

Palladium-Catalyzed Aminopalladation: A highly regio- and stereoselective method for preparing N-tosyl allylic amines involves the reaction of allylic alcohols with tosyl isocyanate, catalyzed by a palladium(II) complex. organic-chemistry.org This demonstrates the use of catalysis to control selectivity in reactions involving isocyanates.

Stereoselective Synthesis of Chiral Isocyanate Derivatives

The synthesis of chiral isocyanates is of great interest for producing stereoregular polymers and as intermediates for chiral bioactive molecules. The key to stereoselective synthesis is to transfer existing chirality from a starting material to the isocyanate product with high fidelity.

Rearrangement reactions are particularly powerful tools for this purpose because the key migration step proceeds with complete retention of stereochemistry at the migrating center. wikipedia.orgnih.gov

Curtius Rearrangement: This is one of the most reliable methods. A chiral carboxylic acid is converted to a chiral acyl azide, which upon thermal or photochemical decomposition, rearranges to the corresponding chiral isocyanate with no loss of enantiomeric purity. wikipedia.orgnih.govnih.gov This method is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Hofmann Rearrangement: This reaction converts a chiral primary amide into a primary amine with one fewer carbon atom via a chiral isocyanate intermediate. wikipedia.org The rearrangement of the N-bromoamide proceeds with retention of the migrating group's configuration. wikipedia.org

Lossen Rearrangement: Similar to the others, this reaction involves the conversion of a hydroxamic acid derivative to a chiral isocyanate, again with retention of stereochemistry. wikipedia.orglscollege.ac.in

An alternative strategy is the direct conversion of a chiral primary amine into a chiral isocyanate using a phosgene equivalent. For example, chiral amino acid esters can be converted into the corresponding chiral isocyanates in high yield and without racemization using triphosgene under mild, biphasic conditions. orgsyn.org This demonstrates that if an enantiomerically pure amine precursor is available, it can be directly transformed into the target chiral isocyanate.

| Method | Chiral Precursor | Key Intermediate | Product | Stereochemical Outcome | Ref |

| Curtius Rearrangement | Chiral Carboxylic Acid | Chiral Acyl Azide | Chiral Isocyanate | Retention of configuration | wikipedia.orgnih.gov |

| Hofmann Rearrangement | Chiral Primary Amide | Chiral N-Bromoamide | Chiral Isocyanate | Retention of configuration | wikipedia.org |

| Lossen Rearrangement | Chiral Hydroxamic Acid | Chiral O-Acyl Hydroxamate | Chiral Isocyanate | Retention of configuration | wikipedia.org |

| Phosgenation | Chiral Primary Amine | Chiral Carbamoyl Chloride | Chiral Isocyanate | Retention of configuration | orgsyn.org |

Reactivity and Reaction Mechanisms of 2 4 Biphenyl Ethyl Isocyanate

Nucleophilic Addition Reactions

The core of 2-(4-Biphenyl)ethyl isocyanate's reactivity lies in the addition of nucleophiles across the C=N double bond of the isocyanate moiety. The polarization of this group makes the central carbon atom highly susceptible to attack by electron-rich species.

The reaction between this compound and primary or secondary amines is a rapid and efficient method for the synthesis of unsymmetrically substituted ureas. This reaction is a cornerstone of isocyanate chemistry, proceeding through a nucleophilic addition mechanism. commonorganicchemistry.comresearchgate.net The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer from the amine to the nitrogen of the isocyanate, yielding the stable urea (B33335) linkage.

The reaction is typically carried out in a suitable inert solvent, such as tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (B109758) (DCM), at room temperature. commonorganicchemistry.com A key advantage of this method is that it generally does not require the addition of a base or catalyst. commonorganicchemistry.com The process is considered a "click" reaction due to its high efficiency, quantitative yield, and the simple, clean nature of the transformation. beilstein-journals.org This reaction provides a direct pathway to derivatives like N-[2-(4-biphenyl)ethyl]-N'-alkyl/aryl ureas, which are valuable in medicinal chemistry and materials science.

Table 1: General Conditions for Urea Formation

| Parameter | Condition |

|---|---|

| Reactants | This compound, Primary or Secondary Amine |

| Solvent | DMF, THF, DCM |

| Temperature | Room Temperature |

| Catalyst | Generally not required |

| Product | N,N'-disubstituted urea |

This interactive table summarizes the typical conditions for the reaction of an isocyanate with an amine to form a urea derivative.

This compound reacts with alcohols to form carbamates, commonly known as urethanes. This reaction is fundamental to the production of polyurethanes when di- or poly-functional isocyanates and alcohols are used. kuleuven.benih.gov The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon. kuleuven.be

The kinetics of urethane formation can be complex and are influenced by several factors, including the structure of the alcohol, the solvent, and the presence of catalysts. kuleuven.benih.gov Studies on similar systems, such as phenyl isocyanate, have shown that the reaction can be catalyzed by the alcohol reactant itself, leading to a multi-molecular mechanism where alcohol aggregates (dimers or trimers) are more reactive than alcohol monomers. kuleuven.be The reaction rate is also sensitive to the solvent's polarity. researchgate.net The activation energies for urethane formation are significantly lowered in the presence of excess alcohol or isocyanate, as well as by acid or base catalysts. nih.govnih.gov For instance, the activation energy for the reaction of phenyl isocyanate with 1-propanol is lower in the presence of excess alcohol compared to a stoichiometric ratio. nih.gov Primary alcohols are generally observed to be more reactive than secondary alcohols. kuleuven.be

Table 2: Factors Influencing Urethane Formation Kinetics

| Factor | Effect on Reaction Rate | Mechanism |

|---|---|---|

| Alcohol Concentration | Increases with concentration | Multimolecular mechanism involving alcohol aggregates kuleuven.be |

| Catalysts (Acid/Base) | Significantly increases rate | Lowers the activation energy of the transition state mdpi.com |

| Reactant Stoichiometry | Rate is lower at stoichiometric ratios | Excess alcohol or isocyanate can participate in the reaction mechanism nih.govnih.gov |

| Alcohol Structure | Primary > Secondary | Steric hindrance and nucleophilicity differences kuleuven.be |

This interactive table outlines key factors that affect the kinetics of the reaction between an isocyanate and an alcohol.

The reaction of this compound with thiols yields thiocarbamates (or thiourethanes). This process is analogous to the reaction with alcohols but often proceeds more rapidly, especially in the presence of a base catalyst like triethylamine (B128534). sci-hub.seresearchgate.net The base deprotonates the thiol to form a thiolate anion, which is a much stronger nucleophile than the neutral thiol, thereby accelerating the attack on the isocyanate carbon. sci-hub.seresearchgate.net This high efficiency and speed classify the thiol-isocyanate reaction as another type of "click" chemistry. sci-hub.se

This reaction is highly valuable for surface functionalization and the synthesis of novel polymers and elastomers. researchgate.netrsc.org The rate of the base-catalyzed reaction is dependent on the acidity (pKa) of the thiol; thiols with lower pKa values react faster due to the increased ease of forming the reactive thiolate anion. sci-hub.se Other heteroatom nucleophiles, such as water (leading to an unstable carbamic acid that decomposes to an amine and carbon dioxide) and phosphines, also react with isocyanates, further demonstrating the broad reactivity of this functional group.

Cycloaddition Chemistry of the Isocyanate Moiety

The cumulative double bonds in the isocyanate group allow it to participate in various pericyclic reactions, most notably cycloadditions. These reactions provide powerful methods for constructing heterocyclic ring systems.

The isocyanate group can undergo [2+2] cycloaddition reactions with electron-rich alkenes to form four-membered β-lactam (azetidin-2-one) rings. nih.govresearchgate.net This reaction is a key method for synthesizing this important structural motif found in many antibiotic compounds. The reaction of an isocyanate like this compound with an alkene proceeds via the C=N bond of the isocyanate.

The mechanism of this cycloaddition can be either a concerted one-step process or a stepwise pathway involving a zwitterionic or diradical intermediate, depending on the specific reactants and conditions. nih.govresearchtrends.net Highly reactive isocyanates, such as chlorosulfonyl isocyanate (CSI), often react with electron-rich alkenes through a stepwise single electron transfer (SET) pathway that generates a 1,4-diradical intermediate. researchtrends.net The reaction provides β-lactams with high regio- and stereoselectivity. researchgate.net The pressure can also influence the reaction, with high pressure accelerating the cycloaddition to produce β-lactams in good yields. researchgate.net

While less common as the three-atom component, isocyanates are excellent dipolarophiles in [3+2] cycloaddition reactions. They can react with 1,3-dipoles such as nitrile oxides or azides to form five-membered heterocycles. sciepub.com For example, the reaction with a nitrile oxide would yield a 1,2,4-oxadiazole derivative.

Isocyanates can also react as a two-atom component with other three-atom systems. For instance, a catalyzed [3+2] cycloaddition of α,β-epoxy carboxylates with isocyanates has been reported to yield functionalized five-membered heterocycles. researchgate.net Furthermore, rhodium-catalyzed [2+2+2] cycloadditions involving alkenyl isocyanates and alkynes have been developed to synthesize more complex fused heterocyclic systems like indolizinones and quinolizinones. nih.gov These varied cycloaddition pathways highlight the versatility of the isocyanate group in the synthesis of complex molecular architectures.

Metal-Catalyzed Transformations

Transition metal catalysis provides powerful and efficient pathways for the functionalization of molecules containing isocyanate groups. These methods often offer high levels of selectivity and can be used to form complex molecular architectures under mild conditions.

The direct functionalization of C(sp3)−H bonds represents a highly atom-economical approach to building molecular complexity. Metal-catalyzed C–H carbamoylation involves the insertion of an isocyanate moiety into a C–H bond to form a new C–N bond and generate an amide. Earth-abundant metals like cobalt have been shown to catalyze such transformations. For instance, cobalt(III)-catalyzed C–H bond additions to isocyanates provide a convergent strategy for arene and heteroarene amidation nih.gov. While many examples focus on C(sp2)–H bonds, methods for C(sp3)–H bonds are also being developed. For example, cobalt-catalyzed carbonylation of unactivated C(sp3)–H bonds of aliphatic amides has been demonstrated, showcasing the potential for functionalizing alkyl chains nih.gov. More broadly, the combination of photocatalysis and organocatalysis has enabled asymmetric Hofmann–Löffler–Freytag-type reactions for the amidation of secondary C(sp3)–H bonds researchgate.net. These strategies often rely on a directing group to guide the catalyst to a specific C–H bond, enabling high regioselectivity. The development of chiral catalysts further allows for enantioselective C–H functionalization, a crucial tool in modern synthetic chemistry rsc.org.

Table 1: Examples of Metal-Catalyzed C–H Amidation and Related Reactions

| Catalyst System | Substrate Type | Reagent | Product Type | Key Feature |

|---|---|---|---|---|

| [Cp*Co(C6H6)][PF6]2 / KOAc | 1-Phenyl-1H-pyrazole | Phenyl isocyanate | Heterocyclic amide | First Co(III)-catalyzed C–H addition to isocyanates nih.gov. |

| Cobalt(II) / Ligand | Aliphatic amides | Carbon Monoxide (CO) | Succinimide derivatives | Regioselective carbonylation of unactivated C(sp3)–H bonds nih.gov. |

Rhenium catalysts have been successfully employed for the C–H aminocarbonylation of azobenzenes with isocyanates, providing an atom-economical route to ortho-azobenzamides dntb.gov.uarsc.org. This reaction proceeds with high chemo- and regioselectivity for the ortho-C–H bond of the azobenzene moiety. Mechanistic studies suggest the reaction pathway involves the formation of a five-membered rhenacycle as a key intermediate rsc.org. The catalytic cycle is proposed to begin with the generation of this rhenacycle from the azobenzene and the rhenium carbonyl catalyst. This is followed by ligand exchange with the isocyanate, migratory insertion to form a seven-membered rhenacycle, and subsequent protonation to release the amide product and regenerate the active rhenium species rsc.org. The efficiency of the reaction can be enhanced by the addition of catalytic amounts of sodium acetate, which accelerates the initial C–H bond activation step rsc.org.

Table 2: Rhenium-Catalyzed Aminocarbonylation of Azobenzene with Various Isocyanates

| Azobenzene Substrate | Isocyanate | Catalyst System | Additive | Yield (%) |

|---|---|---|---|---|

| Azobenzene | Phenyl isocyanate | Re2(CO)10 | NaOAc | 95 |

| Azobenzene | 4-Chlorophenyl isocyanate | Re2(CO)10 | NaOAc | 94 |

| Azobenzene | n-Butyl isocyanate | Re2(CO)10 | NaOAc | 81 |

Data sourced from Geng, X., & Wang, C. (2015). Rhenium-catalyzed C–H aminocarbonylation of azobenzenes with isocyanates. Organic & Biomolecular Chemistry, 13(29), 7993-7996. rsc.org

Palladium and nickel catalysts are cornerstones of modern cross-coupling chemistry, and they have been applied to reactions involving isocyanates both as products and reactants.

An efficient palladium-catalyzed method has been developed for the cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) (NaOCN) nih.gov. This reaction generates an aryl isocyanate intermediate in situ, which can then be trapped by an amine to produce unsymmetrical ureas in a one-pot synthesis. Mechanistic studies have demonstrated that the reaction involves the reductive elimination from an arylpalladium isocyanate complex to form the aryl isocyanate, with transmetallation being the likely rate-limiting step nih.gov. This method avoids the use of hazardous reagents like phosgene (B1210022), which are traditionally used to synthesize isocyanates nih.gov.

Nickel catalysts have been utilized in several transformations involving isocyanates. One example is the nickel-catalyzed reductive amidation of aryl sulfonium (B1226848) salts with isocyanates, which proceeds via C–S bond cleavage to form amides under mild conditions researchgate.net. Another distinct reaction is the Nickel(II) iodide-catalyzed [3+2] cycloaddition of aziridines with isocyanates organic-chemistry.org. This process smoothly yields iminooxazolidine derivatives. The proposed mechanism suggests that NiI₂ acts as both a Lewis acid and an iodide source to facilitate the cleavage of the aziridine ring and subsequent cycloadduct formation organic-chemistry.org.

Table 3: Examples of Palladium and Nickel-Catalyzed Reactions Involving Isocyanates

| Catalyst | Reaction Type | Substrates | Product |

|---|---|---|---|

| Pd2(dba)3 / Ligand | Cross-Coupling | Aryl chloride, NaOCN, Amine | Unsymmetrical Urea |

| Nickel Catalyst / Mn | Reductive Amidation | Aryl sulfonium salt, Isocyanate | Amide |

Rearrangement Reactions Involving Isocyanate Intermediates

Several classic name reactions in organic chemistry are powerful methods for converting carboxylic acids and their derivatives into primary amines with the loss of one carbon atom. These reactions are fundamentally linked by their progression through a common, key isocyanate intermediate colab.wsstudy.com.

The Hofmann, Curtius, Schmidt, and Lossen rearrangements provide reliable pathways for the synthesis of amines, including those within complex aromatic frameworks like biphenyls. Although they start from different functional groups, they all converge on the formation of an isocyanate intermediate, which is subsequently hydrolyzed to an amine and carbon dioxide organicchemistrytutor.com.

Hofmann Rearrangement : Starts with a primary amide, which is treated with bromine and a strong base. The key step is the migration of the alkyl or aryl group from the carbonyl carbon to the nitrogen, with the loss of a bromide ion, to form the isocyanate study.comorganicchemistrytutor.com.

Curtius Rearrangement : Begins with an acyl azide (B81097), which upon heating, undergoes rearrangement with the loss of nitrogen gas (N₂) to give the isocyanate. The isocyanate can often be isolated in this reaction if desired study.commasterorganicchemistry.com.

Schmidt Reaction : Involves the reaction of a carboxylic acid with hydrazoic acid (HN₃) under acidic conditions. It also proceeds through an acyl azide intermediate which then rearranges to the isocyanate.

Lossen Rearrangement : Utilizes a hydroxamic acid derivative (often an O-acyl derivative) which, upon treatment with base, rearranges to the isocyanate colab.wsresearchgate.net.

These reactions are synthetically valuable for introducing an amino group into a specific position of a biphenyl (B1667301) system, starting from a more accessible carboxylic acid functionality. The isocyanate intermediate is rarely isolated and is typically reacted in situ with water to yield the primary amine or with an alcohol to produce a carbamate (B1207046) organicchemistrytutor.commasterorganicchemistry.com.

Table 4: Summary of Rearrangement Reactions Proceeding Through Isocyanate Intermediates

| Rearrangement | Starting Material | Key Reagents | Intermediate | Final Product (with H₂O) |

|---|---|---|---|---|

| Hofmann | Primary Amide | Br₂, NaOH | Isocyanate | Primary Amine |

| Curtius | Acyl Azide | Heat (Δ) | Isocyanate | Primary Amine |

| Schmidt | Carboxylic Acid | HN₃, H⁺ | Isocyanate | Primary Amine |

Radical-Mediated Reactions of Isocyanates

While the chemistry of isocyanates is dominated by nucleophilic addition reactions, they can also participate in radical-mediated transformations. The study of gas-phase reactions of aromatic isocyanates with hydroxyl (OH) radicals provides insight into these pathways nih.gov. Quantum chemistry studies have shown that for aromatic isocyanates, the OH radical preferentially adds to the aromatic ring rather than attacking the isocyanate group directly nih.gov. For an isocyanate with an alkyl chain, such as this compound, another potential pathway is hydrogen abstraction from the alkyl group by a radical species nih.gov.

In addition to atmospheric chemistry, radical reactions of isocyanates can be initiated by other means. Photoredox catalysis, for example, can be used to generate radical species that can engage in multicomponent reactions. While much of the literature on radical additions focuses on the related isocyanide functional group, the principles can be extended to isocyanates beilstein-journals.orgresearchgate.net. The addition of a radical to the C=N or C=O bond of the isocyanate group would generate a highly reactive radical intermediate, which could then be trapped or undergo further reactions. These radical pathways offer alternative reactivity patterns compared to the more common ionic mechanisms.

Applications of 2 4 Biphenyl Ethyl Isocyanate in Advanced Materials and Medicinal Chemistry

Polymer Science and Engineering

The biphenyl (B1667301) group within 2-(4-Biphenyl)ethyl isocyanate imparts desirable properties such as thermal stability, mechanical strength, and specific optical or electronic characteristics to polymeric materials. The reactive isocyanate group facilitates the integration of this moiety into various polymer structures through well-established chemical reactions.

Design and Synthesis of Polyurethanes with Biphenyl Moieties

Polyurethanes are a class of polymers formed through the reaction of diisocyanates or polyisocyanates with polyols. The incorporation of biphenyl moieties, such as that from this compound, into the polyurethane backbone can significantly enhance the material's properties. The rigid nature of the biphenyl group can increase the polymer's glass transition temperature (Tg) and improve its thermal stability.

The synthesis of such polyurethanes typically involves the reaction of a diol with an excess of a diisocyanate to form an isocyanate-terminated prepolymer. This prepolymer is then reacted with a chain extender, which can be a diol or a diamine. By using this compound as a monofunctional reactant, it can be introduced as a side chain, thus modifying the polymer's properties without disrupting the main polyurethane backbone.

Table 1: Potential Components for Polyurethane Synthesis with Biphenyl Moieties

| Component | Chemical Name | Role in Polymerization |

|---|---|---|

| Isocyanate | This compound | Introduces biphenyl side chains |

| Diisocyanate | 4,4'-Methylenebis(phenyl isocyanate) (MDI) | Forms the hard segment of the polyurethane |

| Polyol | Poly(tetramethylene glycol) (PTMG) | Forms the soft segment of the polyurethane |

Isocyanate-Functionalized Polymer Surfaces and Post-Polymerization Modification

The high reactivity of the isocyanate group in this compound makes it an excellent candidate for the functionalization of polymer surfaces and for post-polymerization modification. These techniques allow for the tailoring of a material's surface properties to meet the demands of specific applications.

Surface functionalization can be achieved by reacting this compound with polymers that possess reactive hydrogen atoms on their surface, such as hydroxyl or amine groups. This process covalently attaches the biphenyl-ethyl group to the polymer surface, altering its hydrophobicity, adhesion, and biocompatibility.

Post-polymerization modification involves the reaction of a pre-existing polymer with a modifying agent. For instance, a polymer with pendant hydroxyl or amine groups can be reacted with this compound to introduce the biphenyl moiety along the polymer chain. This method offers a versatile route to a wide range of functional polymers from a single parent polymer.

Development of Novel Polymeric Materials for Specific Applications

The incorporation of the this compound moiety into polymers can lead to the development of novel materials with tailored properties for specific high-performance applications. The biphenyl group is known to enhance properties such as liquid crystallinity, thermal resistance, and mechanical strength.

For example, polyurethanes containing biphenyl moieties can exhibit liquid crystalline behavior, which is valuable for applications in optical films and displays. The enhanced thermal stability makes these materials suitable for use in high-temperature environments, such as in automotive and aerospace components. Furthermore, the rigid nature of the biphenyl group can contribute to increased tensile strength and modulus, making these polymers attractive for use as engineering plastics and high-strength fibers.

Pharmaceutical and Agrochemical Intermediates

The this compound scaffold is a valuable intermediate in the synthesis of a variety of bioactive molecules for the pharmaceutical and agrochemical industries. The isocyanate group provides a convenient handle for the introduction of urea (B33335) and carbamate (B1207046) linkages, which are common motifs in biologically active compounds.

Synthesis of Bioactive Compounds Containing Urea and Carbamate Linkages

Urea and carbamate functionalities are present in a wide range of pharmaceuticals and agrochemicals, contributing to their biological activity and pharmacokinetic properties. Isocyanates are key reagents in the synthesis of these functional groups.

The reaction of this compound with a primary or secondary amine yields a urea derivative. This reaction is typically high-yielding and proceeds under mild conditions. Similarly, the reaction of this compound with an alcohol or a phenol, often in the presence of a catalyst, produces a carbamate.

These synthetic routes allow for the facile incorporation of the biphenyl-ethyl scaffold into a diverse library of compounds for biological screening. The biphenyl moiety can participate in crucial binding interactions with biological targets, while the urea or carbamate linker provides structural rigidity and hydrogen bonding capabilities.

Table 2: General Reactions for the Synthesis of Bioactive Linkages

| Reactant 1 | Reactant 2 | Linkage Formed | Product Class |

|---|---|---|---|

| This compound | Amine (R-NH2) | Urea (-NH-CO-NH-R) | N-substituted ureas |

Design of Enzyme Inhibitors with Biphenyl-Ethyl Scaffolds

The biphenyl moiety is a common structural feature in the design of enzyme inhibitors. Its rigid and planar nature allows it to fit into specific binding pockets of enzymes, often participating in pi-pi stacking interactions with aromatic amino acid residues.

A notable example of a class of enzymes targeted by biphenyl-containing inhibitors is succinate dehydrogenase (SDH). SDH inhibitors are used as fungicides in agriculture. Research has shown that N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives can act as potent SDH inhibitors nih.gov. The biphenyl-ethyl portion of these molecules plays a crucial role in their binding to the enzyme's active site. The synthesis of such inhibitors can involve the use of intermediates derived from this compound.

The general strategy for designing such inhibitors involves connecting the biphenyl-ethyl scaffold to a pharmacophore that targets the enzyme's active site. The flexible ethyl linker allows for optimal positioning of the biphenyl group within the binding pocket to maximize inhibitory activity.

Exploration of Isocyanate Derivatives in Drug Discovery (e.g., MABA compounds)

The synthesis of MABA (mono-acyl-biaryl) compounds often involves the use of isocyanates to form urea or carbamate linkages, which are crucial for the biological activity of these molecules. Aryl isocyanates are commonly employed in the synthesis of various drug-like molecules and kinase inhibitors. However, a specific examination of the literature did not yield any studies detailing the use of This compound in the synthesis of MABA compounds or other related drug discovery efforts. The biphenyl structure is a known pharmacophore in many therapeutic agents, suggesting that its isocyanate derivative could be a valuable building block, yet this potential remains to be documented in published research.

Use in Targeted Molecular Probes

Molecular probes are essential tools in chemical biology and diagnostics, often incorporating reactive groups like isocyanates for conjugation to biomolecules. The biphenyl moiety, with its unique photophysical properties, can serve as a fluorescent reporter or a rigid scaffold in probe design. Biphenyl derivatives have been utilized as probes for the detection of various analytes. While the isocyanate group is a versatile handle for creating such probes, there is no specific mention in the scientific literature of This compound being used for the development of targeted molecular probes.

Functional Materials and Coatings

Isocyanates are fundamental precursors in the production of polyurethanes, which are widely used in functional coatings due to their durability, chemical resistance, and versatility. The incorporation of specific functional groups can impart desired properties to these coatings. The biphenyl unit, for instance, is known to enhance thermal stability and confer unique optical properties. Research on functional coatings has explored the use of various isocyanates and biphenyl-containing polymers. For example, silica nanoparticles modified with biphenyl groups have been shown to improve the crack resistance of water-based acrylic emulsion coatings nih.gov. However, the direct application or specific contribution of This compound in this domain is not documented.

Self-Healing Polymers and Responsive Materials

The field of self-healing materials has seen significant advancements, with isocyanates playing a role in creating dynamic bonds that enable repair mechanisms. Both intrinsic self-healing, based on reversible chemical bonds, and extrinsic systems, which use encapsulated healing agents, have been explored. Polyurethanes are a common platform for self-healing materials due to the presence of hydrogen bonds that can reform after damage. While the concept of using isocyanates in self-healing polymers is well-established, there are no specific studies that report the use of This compound to create self-healing or stimuli-responsive polymers. The biphenyl structure is known to be a component in some stimuli-responsive materials, such as those exhibiting aggregation-induced emission or forming supramolecular hydrogels iucr.orgnih.gov. Nevertheless, the specific isocyanate has not been featured in these studies.

Computational and Theoretical Studies of 2 4 Biphenyl Ethyl Isocyanate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(4-biphenyl)ethyl isocyanate at the electronic level. These methods allow for the precise determination of molecular geometries, electronic structures, and various spectroscopic properties.

The conformational landscape of this compound is largely dictated by the rotational freedom around the single bond connecting the two phenyl rings and the bonds within the ethyl isocyanate side chain. Biphenyl (B1667301) itself is not planar in the gas phase due to steric hindrance between the ortho-hydrogens, adopting a twisted conformation with a dihedral angle of approximately 45 degrees. libretexts.orgresearchgate.net This twisting represents a balance between the stabilizing effect of π-conjugation in a planar structure and the destabilizing steric repulsion. ic.ac.uk

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to calculate the potential energy surface for this rotation. mdpi.com For this compound, the presence of the ethyl isocyanate substituent can influence the rotational barrier and the preferred dihedral angle.

Table 1: Representative Conformational Data for Biphenyl Systems

| Parameter | Biphenyl (Gas Phase) | Biphenyl (Solid State) | Notes |

|---|---|---|---|

| Dihedral Angle (ψ) | ~44-45° | ~0° (Planar) | The angle between the planes of the two phenyl rings. researchgate.netresearchgate.net |

| Rotational Barrier | ~6-8 kJ/mol (at 0° and 90°) | N/A (Fixed in crystal) | Energy required to rotate through the planar or perpendicular conformation. researchgate.net |

Ab initio (from first principles) calculations are crucial for accurately describing the electronic structure of the isocyanate (–N=C=O) functional group. nih.govresearchgate.net These methods, such as Hartree-Fock (HF) and coupled-cluster (CC) theory, solve the Schrödinger equation without extensive reliance on experimental parameters. nih.gov

Studies on simple isocyanates like methyl isocyanate or phenyl isocyanate provide foundational data on the geometry and bonding of the –N=C=O group. nih.govresearchgate.net The isocyanate group is characterized by a nearly linear arrangement of the N, C, and O atoms and exhibits two cumulated double bonds. wikipedia.org Ab initio calculations can precisely predict bond lengths (C=N, C=O), bond angles (R-N-C), and vibrational frequencies corresponding to the characteristic strong asymmetric stretching of the NCO group observed in IR spectroscopy. nih.govmdpi.com This information is transferable to more complex molecules like this compound.

The reactivity of the isocyanate group is governed by its electronic structure. wikipedia.org The carbon atom of the isocyanate group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. researchgate.net This is a key feature that determines its reactivity towards nucleophiles. doxuchem.com

Computational chemistry provides powerful tools to quantify this reactivity through various descriptors:

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. For an isocyanate, the MEP shows a region of strong positive potential (electron deficiency) around the central carbon atom, confirming its electrophilic character and susceptibility to nucleophilic attack. researchgate.net Conversely, regions of negative potential are located around the oxygen and nitrogen atoms.

Table 2: Calculated Electronic Properties of a Model Isocyanate (Phenyl Isocyanate)

| Property | Calculated Value | Significance |

|---|---|---|

| MEP at Carbon (NCO) | Highly Positive | Indicates the primary site for nucleophilic attack. |

| MEP at Oxygen (NCO) | Highly Negative | Indicates a site for electrophilic or hydrogen-bonding interaction. |

| Dipole Moment | ~2.3-2.8 D | Reflects the significant charge separation within the molecule. |

Reaction Pathway Elucidation through Computational Chemistry

Computational chemistry is an invaluable tool for mapping the detailed mechanisms of reactions involving isocyanates. researchgate.net For this compound, the most important reaction is its addition with nucleophiles, such as alcohols or amines, to form urethanes or ureas, respectively. wikipedia.org

By using methods like DFT, researchers can model the entire reaction pathway from reactants to products. acs.orgmdpi.com This involves:

Locating Reactant and Product Complexes: Identifying the stable geometries of the molecules before and after the reaction.

Identifying Transition States (TS): Finding the highest energy point along the reaction coordinate, which represents the activation barrier. The geometry of the TS provides insight into the bond-forming and bond-breaking processes. mdpi.com

Calculating Activation Energies (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.

Investigating Intermediates: Identifying any stable species that are formed and consumed during the reaction.

For the reaction of an isocyanate with an alcohol, computational studies have explored both uncatalyzed and catalyzed mechanisms, revealing how catalysts can lower the activation energy by stabilizing the transition state. mdpi.commdpi.com

Structure-Reactivity Relationship Predictions

Computational studies have shown that electron-withdrawing groups attached to an aromatic isocyanate generally increase the electrophilicity of the isocyanate carbon, making it more reactive. nih.gov Conversely, electron-donating groups tend to decrease its reactivity. nih.gov While the biphenyl group itself is relatively neutral, its substituents could be used to tune the reactivity of the isocyanate. These predictions can guide the rational design of isocyanates with tailored reaction kinetics for specific applications. mdpi.com

Advanced Molecular Modeling for Material Design

The ultimate goal of many computational studies on isocyanates is to inform the design of new materials, particularly polyurethanes. This compound, when reacted with a polyol, would form a polyurethane containing rigid biphenyl units. Molecular modeling can predict how these structural features translate into macroscopic material properties.

Atomistic simulations, including MD, can be used to construct virtual models of the resulting polymer. mdpi.comnih.gov These models can then be used to predict key material properties such as:

Mechanical Properties: Modulus, tensile strength, and elasticity can be estimated by simulating the response of the polymer model to applied stress. The rigid biphenyl groups are expected to enhance stiffness and strength.

Thermal Properties: The glass transition temperature (Tg) can be predicted, indicating the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.

Phase Behavior: In polyurethane block copolymers, modeling can predict the degree of phase separation between the "hard" segments (derived from the isocyanate and chain extender) and the "soft" segments (derived from the polyol), which is critical for determining the material's properties. mdpi.com

These predictive capabilities allow for the virtual screening of different isocyanate and polyol combinations, accelerating the discovery of new materials with desired performance characteristics without the need for extensive experimental synthesis and testing. mdpi.com

Advanced Analytical Methodologies for 2 4 Biphenyl Ethyl Isocyanate

Chromatographic Techniques for Isocyanate Quantification and Identification

Chromatography is a cornerstone for the separation, identification, and quantification of isocyanates. Due to the high reactivity of the isocyanate group (-NCO), analysis often requires a derivatization step to convert the analyte into a more stable and readily detectable compound.

High-Performance Liquid Chromatography (HPLC) with Fluorescence and UV Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of isocyanates. For compounds like 2-(4-Biphenyl)ethyl isocyanate, which possess a UV-active biphenyl (B1667301) group, UV detection is a viable option. However, to enhance sensitivity and selectivity, especially at trace levels, derivatization with a fluorescent tagging agent is common practice. rsc.org The derivatized isocyanate can then be detected with high sensitivity using a fluorescence detector.

Analysis is preferably conducted using HPLC with UV and fluorescence detectors connected in series. google.com This dual-detector setup allows for the identification of derivatized isocyanates by comparing their UV/fluorescence response ratios, while quantification is typically performed using the UV response against an internal standard. google.com The separation is generally achieved on reverse-phase C18 columns. rsc.orgepa.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse-phase C18, 5 µm particle size (e.g., 250 mm x 4.6 mm) | rsc.orgepa.gov |

| Mobile Phase | Gradient elution with Acetonitrile and Water | epa.gov |

| Detection | UV at ~254 nm; Fluorescence (wavelengths depend on derivatizing agent) | google.comrsc.org |

| Derivatizing Agent | Agents forming stable ureas, e.g., 1-(2-methoxyphenyl)piperazine (B120316) (MOPP) or 1-(9-anthracenylmethyl)piperazine (MAP) | sigmaaldrich.com |

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices

For analyzing this compound in complex matrices such as environmental or biological samples, Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity compared to conventional HPLC detectors. researchgate.net This technique minimizes interference from matrix components, reducing the likelihood of false positives. rsc.orgmerckmillipore.com

The isocyanate is typically derivatized, and the resulting stable derivative is introduced into the mass spectrometer, usually via electrospray ionization (ESI). By using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions are monitored, providing a high degree of certainty in both identification and quantification. researchgate.net This method can achieve detection limits in the picogram range. researchgate.net

| Adduct Type | Predicted m/z (Mass-to-Charge Ratio) |

|---|---|

| [M+H]⁺ | 224.10700 |

| [M+Na]⁺ | 246.08894 |

| [M+NH₄]⁺ | 241.13354 |

| [M-H]⁻ | 222.09244 |

| [M+HCOO]⁻ | 268.09792 |

| Data predicted using computational tools. uni.lu M represents the parent molecule. |

Gas Chromatography Approaches for Isocyanate Analysis

Gas Chromatography (GC) can also be employed for isocyanate analysis, though it typically involves an indirect method. Due to the reactivity and relatively low volatility of many isocyanates, direct analysis is challenging. The common approach involves reacting the isocyanate with an excess of a secondary amine, such as di-n-butylamine. nih.gov The unreacted amine is then quantified by GC with a Flame Ionization Detector (FID). The amount of isocyanate in the original sample is calculated by back-titration. This method offers better precision and requires less sample than traditional titrimetric methods. nih.gov

For more direct analysis, derivatization to form a thermally stable and volatile compound is necessary, followed by GC-Mass Spectrometry (GC-MS) analysis. nih.gov

Spectroscopic Characterization Techniques (e.g., Advanced NMR, FTIR, Raman Spectroscopy)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the molecular structure.

¹H NMR : The spectrum would show characteristic signals for the aromatic protons of the biphenyl group, likely in the range of 7.3-7.7 ppm. rsc.org The ethyl group protons would appear as two triplets corresponding to the -CH₂- next to the aromatic ring and the -CH₂- attached to the isocyanate group.

¹³C NMR : The spectrum would display distinct signals for the carbons in the biphenyl system, the two aliphatic carbons of the ethyl chain, and a characteristic signal for the isocyanate carbon (-NCO) at approximately 120-130 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is highly effective for identifying the isocyanate functional group. The most prominent and diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group, which appears in the range of 2250–2285 cm⁻¹. researchgate.net Additional bands corresponding to the aromatic C-H and C=C stretching of the biphenyl group would also be present.

Raman Spectroscopy : Raman spectroscopy is complementary to FTIR. The biphenyl moiety is expected to produce strong Raman signals due to the high polarizability of the aromatic rings. The -NCO group also gives a characteristic Raman band, providing confirmational structural information.

Development of Novel Derivatization Agents for Enhanced Detection

The development of new derivatization agents is a key area of research aimed at improving the accuracy and sensitivity of isocyanate analysis. An ideal agent should react quickly and completely with the isocyanate group, and the resulting derivative should be stable and highly responsive to the chosen detection method (e.g., UV, fluorescence, or MS). sigmaaldrich.com

Several reagents have been established for this purpose. For instance, 1-(9-anthracenylmethyl)piperazine (MAP) has shown high reactivity and produces derivatives with excellent fluorescence and UV absorption properties, making it suitable for sensitive detection by HPLC. sigmaaldrich.com Other agents like 1-(2-methoxyphenyl)piperazine (MOPP), 9-(methylaminomethyl)anthracene (B57991) (MAMA), and tryptamine (B22526) are also widely used. sigmaaldrich.com The choice of agent depends on the specific analytical requirements, such as desired sensitivity and the detection system available.

| Reagent | Relative Reactivity with Phenyl Isocyanate | Primary Detection Method | Key Advantage |

|---|---|---|---|

| 1-(9-anthracenylmethyl)piperazine (MAP) | 100 | Fluorescence, UV | High reactivity and strong detector response. sigmaaldrich.com |

| 1-(2-methoxyphenyl)piperazine (MOPP) | 88 | UV, Electrochemical | Well-established reagent with good reactivity. sigmaaldrich.com |

| 9-(methylaminomethyl)anthracene (MAMA) | 25 | Fluorescence | Forms highly fluorescent derivatives. sigmaaldrich.com |

| Tryptamine (TRYP) | 30 | Fluorescence | Another option for forming fluorescent derivatives. sigmaaldrich.com |

In Situ Monitoring of Isocyanate Reactions

Understanding the kinetics and mechanism of reactions involving this compound is critical for process control and optimization. In situ monitoring techniques allow for real-time tracking of the reaction progress without the need for sample extraction.

Fiber-optic FTIR spectroscopy is a powerful tool for this purpose. researchgate.netresearchgate.net A probe can be inserted directly into the reaction vessel to continuously collect IR spectra. The consumption of the isocyanate can be monitored by observing the decrease in the intensity of the characteristic -N=C=O absorption band around 2270 cm⁻¹. researchgate.net This provides direct, real-time data on reaction rates and endpoints, enabling precise control over the chemical process. researchgate.net

Environmental Behavior and Degradation Mechanisms

Hydrolytic Degradation Pathways of Isocyanates in Aquatic Environments

The primary degradation pathway for isocyanates in aquatic environments is hydrolysis. epa.govamericanchemistry.com The isocyanate group reacts readily with water. This reaction proceeds through a multi-step pathway:

Formation of Carbamic Acid : The isocyanate group first reacts with a water molecule to form an unstable carbamic acid intermediate. researchgate.netresearchgate.net

Decarboxylation : The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide (CO2) and forming a primary amine. For 2-(4-Biphenyl)ethyl isocyanate, this would result in the formation of 2-(4-biphenylethanamine). researchgate.net

Formation of Urea (B33335) : The newly formed primary amine is highly reactive and can readily react with another molecule of the parent isocyanate. This reaction forms a stable, substituted urea. In this case, N,N'-bis(2-(4-biphenylethyl))urea would be formed. researchgate.netresearchgate.net

Table 1: General Hydrolytic Degradation Pathway of Isocyanates

| Step | Reactants | Intermediate/Product | Description |

| 1 | R-NCO + H₂O | R-NHCOOH | Formation of an unstable carbamic acid. |

| 2 | R-NHCOOH | R-NH₂ + CO₂ | Spontaneous decarboxylation to a primary amine and carbon dioxide. |

| 3 | R-NH₂ + R-NCO | R-NH-CO-NH-R | Reaction of the amine with another isocyanate molecule to form a stable substituted urea. |

Note: R represents the 2-(4-Biphenyl)ethyl group in the context of this article.

Sorption and Sequestration Mechanisms in Soil and Sediment Matrices

In the absence of sufficient water for hydrolysis, sorption to solids such as soil, sludge, and sediments becomes a primary mechanism for the removal of isocyanates from the environmental matrix. epa.gov For most isocyanates, sorption to solids is considered to be strong to very strong. epa.gov This strong affinity for solid matrices significantly reduces the potential for migration into groundwater and surface waters. epa.gov

The sorption behavior of an organic compound is influenced by its chemical properties and the composition of the soil or sediment, particularly the organic matter and clay content. usgs.govau.dk The process involves several mechanisms:

Adsorption : The compound adheres to the surface of mineral grains in the soil. usgs.gov

Absorption/Partitioning : The compound dissolves into the soil's organic matter. usgs.govau.dk

For this compound, the presence of the large, nonpolar biphenyl (B1667301) group would confer significant hydrophobicity. Hydrophobic organic compounds tend to exhibit strong sorption to soil organic matter. au.dkgeology.cz This suggests that this compound and its primary degradation product, the substituted urea, would be strongly sequestered in soil and sediment, limiting their bioavailability and mobility. usgs.govau.dk This retention can increase over time in a process known as ageing. au.dk

Table 2: Factors Influencing Sorption of Organic Contaminants

| Factor | Description | Expected Influence on this compound |

| Compound Hydrophobicity | Non-polar compounds prefer to associate with solid organic matter rather than water. | High hydrophobicity due to the biphenyl structure leads to strong sorption. |

| Soil Organic Matter (SOM) | Acts as a partition medium where compounds can dissolve. usgs.gov | High SOM content will increase sequestration. |

| Clay Content | Mineral surfaces provide sites for adsorption. | Adsorption to clay minerals is likely, contributing to overall sorption. |

| Water Content | Water can compete for adsorption sites on mineral surfaces. usgs.gov | In moist soils, partitioning into organic matter is the dominant sorption mechanism. |

Biodegradation Potential and Microbial Interactions

The direct biodegradation of the isocyanate functional group itself is not considered a significant environmental fate pathway. epa.govepa.gov Most assessments indicate that the parent isocyanate compounds are resistant to aerobic and anaerobic biodegradation, with degradation times estimated to be greater than months. epa.gov

While some specialized microorganisms are capable of degrading aromatic hydrocarbons, the process is often slow. nih.govresearchgate.net Bacteria and fungi are the primary organisms involved in breaking down such complex organic molecules. nih.govmdpi.com Fungi, for instance, can produce enzymes like laccases and peroxidases that can modify the structure of aromatic compounds. mdpi.com Bacterial degradation of aromatic compounds often begins with the action of dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, initiating a cascade of reactions that can lead to ring cleavage and eventual mineralization. nih.gov

The degradation of the biphenyl structure specifically is a challenging process for microbes. mix-up.eu Therefore, while the initial hydrolysis of this compound is a rapid abiotic process, the subsequent complete mineralization of its aromatic degradation products is expected to be a very slow, microbially-mediated process. nih.govnih.gov

Atmospheric Degradation and Transport Mechanisms

The atmospheric fate of isocyanates is highly dependent on their volatility. For most isocyanates, especially those with higher molecular weights like this compound, volatilization is not a significant process. epa.govepa.gov Therefore, long-range atmospheric transport is not expected. Removal from the air for these less volatile compounds is more likely to occur through dry deposition or washout (removal by rain). epa.govepa.gov

For more volatile isocyanates, such as methyl isocyanate, the predominant gas-phase removal process is reaction with hydroxyl (OH) radicals in the atmosphere. acs.org This photochemical degradation can lead to the formation of other atmospheric compounds. acs.org

Thermal degradation of materials containing isocyanates, such as polyurethanes, can release a variety of compounds into the air, including smaller, more volatile isocyanates and their corresponding amines. nih.govosti.govnih.gov However, this is a product of combustion or high heat and not a typical environmental degradation pathway under ambient conditions.

Research on Remediation and Detoxification Strategies for Isocyanate Contaminants

Given that isocyanates are rapidly transformed in the environment, remediation strategies typically focus on the resulting contamination from their more stable degradation products, such as aromatic amines and substituted ureas. researchgate.net A variety of remediation technologies are available for sites contaminated with persistent organic pollutants. jrte.orgresearchgate.netepa.gov

The selection of a remediation strategy depends on the specific contaminants, their concentration, and the characteristics of the contaminated site (e.g., soil type, groundwater conditions). epa.govoregonstate.edu

In-Situ Chemical Oxidation (ISCO) : This technique involves injecting chemical oxidants into the contaminated soil or groundwater to destroy contaminants. This could potentially be effective for breaking down the aromatic amine and urea products. epa.gov

Bioremediation : This strategy utilizes microorganisms to degrade contaminants. epa.gov While the degradation of the biphenyl structure is slow, bioremediation can be enhanced by introducing specific microbial strains known to degrade aromatic compounds or by stimulating the activity of indigenous microorganisms (biostimulation). nih.govnih.gov

Solidification and Stabilization : This approach involves mixing agents with the contaminated soil to immobilize the contaminants, preventing them from leaching into groundwater. This could be a viable option for sequestering the strongly sorbed urea derivatives. jrte.orgepa.gov

Excavation and Disposal : In cases of highly concentrated contamination, the affected soil can be physically removed and transported to a specialized landfill. jrte.org

Advanced Oxidation Processes (AOPs) : For air pollution resulting from thermal degradation, AOPs like photocatalytic oxidation have been researched for the degradation of airborne isocyanates such as Toluene-Diisocyanate (TDI) and Methylene (B1212753) Diphenyl Diisocyanate (MDI). researchgate.net

Research into remediation for isocyanate-derived contaminants is ongoing, with a focus on developing more efficient and cost-effective methods for breaking down these persistent compounds. nih.govoregonstate.edu

Future Directions and Emerging Research Areas

Bio-inspired Isocyanate Chemistry

The high reactivity of the isocyanate group, which has traditionally limited its use in complex biological environments, is now being harnessed through bio-inspired strategies. A key emerging area is the in situ, or on-demand, generation of isocyanates for specific tasks like bioconjugation. acs.org This approach circumvents issues of stability and selectivity by keeping the isocyanate latent until it reaches its target. acs.org

Researchers have developed precursor molecules, such as hydroxamic acid-pyrrolidine conjugates, that are stable in aqueous environments but can be activated by a specific trigger (e.g., a sulfonyl fluoride (B91410) activator) to release a highly reactive isocyanate at a precise location. acs.orgnih.gov This method allows for the selective labeling of proteins with reaction rates reaching up to 10⁴ M⁻¹ s⁻¹, a significant achievement in biomolecular modification. acs.orgnih.govacs.org The 2-(4-Biphenyl)ethyl isocyanate scaffold could be integrated into such systems, where the biphenyl (B1667301) group could serve as a reporter tag, a structural element to control spacing, or an anchor for further functionalities.

Isocyanate-mediated chemical tagging (IMCT) represents another bio-inspired application, enabling the modification of drug-like small molecules. nih.gov By attaching a chemical moiety to a molecule of interest, researchers can develop probes for target identification in drug discovery pipelines. nih.gov The biphenyl group in this compound could offer advantages in these probes, potentially influencing binding affinity or providing a signal for detection. The fundamental reaction involves the covalent attachment of the isocyanate to nucleophilic groups on proteins, such as amines (forming ureas) or alcohols (forming urethanes), creating stable conjugates. cdc.gov

Smart Materials Incorporating Biphenyl Isocyanate Scaffolds

The term "smart materials" refers to materials that respond to external stimuli such as light, temperature, or an electric field. The rigid biphenyl unit is a well-known component of liquid crystals, a prominent class of smart materials. Research into biphenyl-containing polyurethanes has demonstrated their capacity to form thermotropic liquid crystalline phases. researchgate.net

By reacting a biphenyl-containing diol with a diisocyanate, scientists have synthesized polyurethanes that exhibit liquid crystalline properties over a specific temperature range (e.g., 130°C to 230°C). researchgate.net The incorporation of the this compound into polyurethane or other polymer structures could similarly induce or modify liquid crystalline behavior. This opens possibilities for creating materials for optical switches, sensors, and displays. The biphenyl scaffold contributes to the necessary structural anisotropy and thermal stability for forming these ordered, yet fluid, phases. researchgate.netgoogle.com

Beyond liquid crystals, the biphenyl moiety can enhance the performance of polymers in other ways, paving the path for advanced composites and coatings. For instance, incorporating biphenyl components into polyurethane binders has been shown to significantly improve properties such as hot strength, humidity resistance, and release characteristics in foundry applications. google.com These enhanced properties are foundational for developing more robust and responsive materials for demanding industrial environments.

Table 1: Potential Smart Material Applications for Biphenyl Isocyanate Scaffolds

| Application Area | Potential Role of this compound | Key Biphenyl Property |

|---|---|---|

| Liquid Crystal Displays | Forms the rigid core of liquid crystalline polyurethanes. | Rigidity, Anisotropy |

| Shape Memory Polymers | Acts as a rigid segment to define the permanent shape. | High Thermal Stability |

| Self-Healing Materials | Encapsulated isocyanate acts as a healing agent. | Reactivity |

| Responsive Coatings | Changes in conformation due to stimuli alter surface properties. | π-π Stacking, Rigidity |

Computational-Experimental Integration in Isocyanate Research

The synergy between computational modeling and experimental work is becoming indispensable for accelerating materials discovery and understanding chemical processes. For a molecule like this compound, this integrated approach can provide deep insights into its structure, reactivity, and potential applications.

Computational chemistry tools, such as Density Functional Theory (DFT), can predict a wide range of molecular properties before a compound is ever synthesized in the lab. These include geometric parameters, vibrational frequencies (for comparison with FTIR spectra), and electronic properties that govern reactivity. researchgate.net For this compound, computational models can predict its reaction pathways with polyols or biological nucleophiles, helping to optimize conditions for polyurethane synthesis or bioconjugation.

Furthermore, predictive models are used to calculate properties that are difficult or time-consuming to measure experimentally. For example, databases like PubChem provide computationally derived data such as XlogP (a measure of lipophilicity) and predicted collision cross-section values for mass spectrometry analysis. uni.lu This data aids in the characterization and analysis of the compound. The integration of experimental techniques like X-ray crystallography, NMR, and FTIR with computational analyses like Hirshfeld surface analysis provides a complete picture of both the molecular structure and the intermolecular interactions that govern its behavior in a condensed phase. researchgate.net

Table 2: Examples of Integrated Computational-Experimental Research

| Technique | Type | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Computational | Optimized geometry, electronic structure, reaction energies. researchgate.net |

| Molecular Dynamics (MD) | Computational | Polymer chain conformation, material bulk properties. |

| FTIR Spectroscopy | Experimental | Identification of functional groups (e.g., -NCO stretch). researchgate.net |

| X-ray Crystallography | Experimental | Precise molecular structure and crystal packing. researchgate.net |